(-)-anti-BPDE

Vue d'ensemble

Description

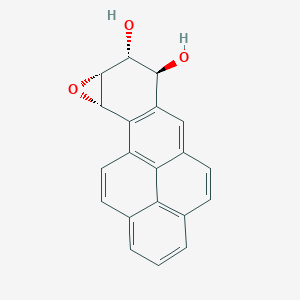

(-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: is a highly reactive metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its potent mutagenic and carcinogenic properties, making it a significant subject of study in environmental and health sciences.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide typically involves the enzymatic oxidation of benzo[a]pyrene. This process is mediated by cytochrome P450 enzymes, which convert benzo[a]pyrene to benzo[a]pyrene-7,8-dihydrodiol. Subsequent epoxidation by epoxide hydrolase yields (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.

Industrial Production Methods: Industrial production of this compound is not common due to its highly toxic nature. laboratory-scale synthesis follows the aforementioned enzymatic pathways under controlled conditions to ensure safety and precision.

Analyse Des Réactions Chimiques

DNA Adduct Formation

(-)-anti-BPDE primarily reacts with DNA to form covalent adducts, predominantly at the N2 position of guanine. This reaction occurs through stereospecific intercalation and alkylation mechanisms:

Key Features:

- Stereochemical Specificity : this compound forms cis and trans adducts depending on reaction conditions. For example, chloride ions promote cis-adduct formation via nucleophilic addition at the benzylic C-10 position .

- Sequence Preference : Adduct formation shows a strong preference for guanine-rich regions, particularly sequences flanked by cytosines (e.g., 5'-GC-3') .

Table 1: Adduct Distribution of this compound vs. (+)-anti-BPDE

| Parameter | This compound | (+)-anti-BPDE | Source |

|---|---|---|---|

| Histidine Adducts | 9× higher | Lower | |

| Lysine Adducts | 3× lower | Higher | |

| Cis/Trans Ratio | 2:1 (NF:FF cis) | 1:1 (NF:FF cis) |

Hydrolysis Pathways

Hydrolysis is a critical detoxification mechanism for this compound, proceeding via spontaneous or acid-catalyzed pathways:

Mechanistic Insights:

- Spontaneous Hydrolysis : Proceeds through low-entropy, hydrogen-bonded intermediates, with an activation energy (ΔG‡) of ~23 kcal/mol .

- Acid-Catalyzed Hydrolysis : Cacodylic acid acts as a proton donor, reducing ΔG‡ to ~19 kcal/mol and accelerating reaction rates .

Products : Hydrolysis yields tetraols (e.g., benzo[a]pyrene-tetrols), which are less mutagenic than the parent compound .

Table 2: Mutagenic Outcomes of this compound Adducts

| Polymerase | Preferred Base Insertion | Mutation Frequency | Source |

|---|---|---|---|

| Polη | Adenine | 60% G→T | |

| Polκ | Cytosine | 30% G→A |

Comparative Reactivity with (+)-anti-BPDE

The (-)-enantiomer exhibits distinct chemical behavior compared to (+)-anti-BPDE:

- Adduct Stability : this compound adducts are repaired 20–30% slower by nucleotide excision repair (NER) pathways .

- Carcinogenic Potency : While (+)-anti-BPDE is more tumorigenic, this compound contributes to chronic inflammation via sustained adduct retention .

Environmental and Biological Modulators

Applications De Recherche Scientifique

Chemical Interaction and DNA Adduct Formation

(-)-anti-BPDE is known to form covalent adducts with DNA, which are critical in understanding its mutagenic potential. The formation of these adducts is a key mechanism through which BPDE exerts its carcinogenic effects.

- DNA Adducts : The major adduct formed by this compound is the N2-dG (deoxyguanosine) adduct. Studies have shown that this adduct can lead to mutations during DNA replication, contributing to carcinogenesis .

- Comparative Reactivity : Research indicates that this compound forms significantly more histidine adducts compared to other isomers, such as (+)-anti-BPDE. Specifically, it was found that this compound formed nearly nine times more histidine adducts than (+)-anti-BPDE under similar conditions .

Cancer Research Applications

The study of this compound is pivotal in cancer research, particularly regarding the mechanisms of carcinogenesis and the development of therapeutic strategies.

- Mutagenicity Studies : In vitro studies have demonstrated that this compound induces DNA damage and mutagenesis in mammalian cells. It serves as a model compound for investigating the cellular response to DNA damage, including the p53 signaling pathway, which plays a crucial role in tumor suppression .

- In Vivo Studies : Animal models have been employed to assess the carcinogenic potential of this compound. For instance, studies involving mouse skin showed that while the compound resulted in DNA adduct formation, its tumorigenicity was lower than that of other metabolites like benzo[a]pyrene (BaP), indicating complex metabolic pathways influencing its carcinogenicity .

Methodologies for Assessment

Various methodologies are utilized to study the effects and interactions of this compound:

- Mass Spectrometry : Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for quantifying histidine and lysine adducts formed by this compound. This allows for precise measurement of adduct levels and their correlation with exposure doses .

- Comet Assay : The alkaline comet assay is employed to evaluate DNA damage in cells treated with this compound. This assay measures DNA strand breaks and provides insights into the extent of genotoxicity induced by the compound .

Case Studies and Findings

Several case studies highlight the implications of this compound in understanding cancer biology:

- p53 Modulation : A study demonstrated that human fibroblast cells with wild-type p53 showed greater resistance to the cytotoxic effects of this compound compared to those with mutant p53. This underscores the importance of p53 in mediating cellular responses to DNA damage .

- Dose-Response Relationships : Research has established dose-response relationships for this compound-induced DNA adduct formation, which are crucial for risk assessment related to exposure levels in humans .

Summary Table of Key Findings

| Aspect | Findings |

|---|---|

| Chemical Interaction | Forms significant N2-dG DNA adducts leading to mutations |

| Mutagenicity | Induces DNA damage; more potent than many other isomers |

| p53 Interaction | Wild-type p53 enhances resistance to cytotoxic effects |

| Methodologies Used | LC-MS/MS for quantification; Comet assay for DNA damage assessment |

| In Vivo Studies | Lower tumorigenicity compared to BaP despite high adduct formation |

Mécanisme D'action

Molecular Targets and Pathways: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide exerts its effects by forming covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, ultimately leading to carcinogenesis. The compound primarily targets guanine bases in DNA, forming stable adducts that disrupt normal cellular processes.

Comparaison Avec Des Composés Similaires

Benzo[a]pyrene-7,8-dihydrodiol: A precursor in the metabolic pathway leading to (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.

Benzo[a]pyrene-4,5-epoxide: Another epoxide derivative of benzo[a]pyrene with similar reactivity but different biological effects.

Dibenzo[a,l]pyrene-11,12-dihydrodiol-13,14-epoxide: A structurally related compound with similar mutagenic properties.

Uniqueness: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is unique due to its specific formation pathway and its potent ability to form stable DNA adducts, making it a critical compound in the study of chemical carcinogenesis.

Activité Biologique

(-)-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide (commonly referred to as (-)-anti-BPDE) is a potent environmental carcinogen derived from benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH). The biological activity of this compound is primarily associated with its ability to form DNA adducts, leading to mutagenicity and potential carcinogenicity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for human health.

The carcinogenic potential of this compound is largely attributed to its ability to interact with cellular macromolecules, particularly DNA. The following mechanisms are central to its biological activity:

- DNA Adduct Formation : this compound forms covalent bonds with nucleophilic sites in DNA, leading to the generation of DNA adducts. These modifications can result in mutations during DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The metabolism of this compound can lead to the formation of reactive oxygen species, which can cause oxidative damage to cellular components, including lipids and proteins, further contributing to its mutagenic potential.

- Alteration of Gene Expression : Exposure to this compound has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated that BPDE exposure can downregulate tumor suppressor genes while upregulating oncogenes .

Research Findings

Numerous studies have investigated the biological effects of this compound across different cell types and conditions. Key findings include:

- Mutagenicity : In vitro studies using cultured lymphocytes have shown that exposure to concentrations as low as 1 µM of this compound induces significant DNA migration in the alkaline comet assay, indicating DNA damage .

- Gene Expression Changes : Northern blot analyses revealed that treatment with this compound leads to differential expression of genes in both normal and malignant esophageal cells. Specifically, certain genes were downregulated in response to BPDE treatment, suggesting a potential mechanism for its carcinogenic effects .

- Adduct Formation Specificity : Research indicates that the (-)-anti-enantiomer forms significantly more histidine adducts compared to its (+)-counterpart. This selectivity highlights the importance of stereochemistry in the biological activity of BPDE .

Case Studies

Several case studies have highlighted the relevance of this compound in human health:

- Exposure Assessment in Psoriasis Patients : A study assessed serum levels of antibodies against anti-BPDE-DNA adducts in psoriatic patients exposed to PAHs. Results indicated elevated levels of anti-BPDE-DNA correlating with increased exposure, suggesting a biomarker for monitoring genotoxicity in affected individuals .

- Genotoxic Effects in Smokers : Another study focused on smokers revealed that chronic exposure to tobacco smoke may modulate the immune response against anti-BPDE-DNA adducts, affecting their serum levels and potentially influencing cancer risk .

Data Tables

The following tables summarize key findings regarding the effects of this compound on DNA damage and gene expression.

Propriétés

Numéro CAS |

58917-91-2 |

|---|---|

Formule moléculaire |

C20H14O3 |

Poids moléculaire |

302.3 g/mol |

Nom IUPAC |

(3R,5S,6R,7S)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |

InChI |

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19+,20-/m0/s1 |

Clé InChI |

DQEPMTIXHXSFOR-NMLBUPMWSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |

SMILES isomérique |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@@H]([C@H]5O)O)C=C2 |

SMILES canonique |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |

Key on ui other cas no. |

63323-30-8 |

Synonymes |

[7R-(7α,8β,8aβ,9aβ)]-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (7R,8S,9R,10S)-(-)-syn-Benzo[a]pyrene-7,8-diol 9,10-Epoxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.